Home > Products > Screening Compounds P101854 > 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide
3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide -

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

Catalog Number: EVT-11461349
CAS Number:
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of an amide group attached to a benzene ring. This specific compound features three methoxy groups at the 3, 4, and 5 positions of the benzene ring and a quinoxaline moiety at the nitrogen atom of the amide. Such structural characteristics suggest potential pharmacological activities, particularly in medicinal chemistry.

Source

The compound can be synthesized from commercially available starting materials through various synthetic routes. The presence of both methoxy groups and a quinoxaline structure indicates its potential utility in drug development, particularly as a lead compound for further modification.

Classification

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is classified as a benzamide derivative. Benzamides are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The incorporation of quinoxaline enhances its chemical reactivity and biological profile.

Synthesis Analysis

Methods

The synthesis of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide typically involves several key steps:

  1. Formation of the Quinoxaline Core:
    • Quinoxaline can be synthesized through condensation reactions involving ortho-phenylenediamine and α-dicarbonyl compounds under acidic or basic conditions.
  2. Introduction of Methoxy Groups:
    • The trimethoxy substitution on the benzene ring can be achieved via electrophilic aromatic substitution reactions using methanol in the presence of Lewis acids such as aluminum chloride.
  3. Amide Bond Formation:
    • The final step involves coupling the synthesized quinoxaline with the trimethoxybenzene derivative using standard amide coupling methods, such as using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Technical Details

The reactions typically require careful control of temperature and reaction time to achieve high yields and purity. Solvents such as dichloromethane or dimethylformamide are often employed to facilitate the reactions.

Molecular Structure Analysis

Structure

The molecular formula of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is C15H16N2O4C_{15}H_{16}N_{2}O_{4}. The structure consists of:

  • A benzene ring substituted with three methoxy groups.
  • An amide functional group connecting to a quinoxaline ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 288.30 g/mol.
  • Melting Point: Specific values may vary based on purity but typically fall within a defined range.
  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide can participate in various chemical reactions:

  1. Oxidation: The methoxy groups may undergo oxidation under strong oxidizing conditions to form corresponding aldehydes or carboxylic acids.
  2. Reduction: The amide bond can be reduced to form an amine derivative using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The aromatic system allows for further substitution reactions at positions that are not already occupied by substituents.

Technical Details

These reactions require specific conditions such as temperature control, choice of solvent, and reaction time to optimize yields and minimize side products.

Mechanism of Action

The mechanism of action for 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide is largely dependent on its interaction with biological targets. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer pathways:

  1. Inhibition of Tubulin Polymerization: Similar compounds have been reported to disrupt microtubule dynamics.
  2. Heat Shock Protein Inhibition: It may interact with heat shock proteins like Hsp90, which play crucial roles in protein folding and stabilization.
  3. Redox Modulation: The presence of methoxy groups can influence redox states within cells, potentially affecting cell survival pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly used to confirm the structure and purity of the compound.

Applications

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide has potential applications in various scientific fields:

  1. Pharmaceutical Research: As a lead compound for developing new anti-cancer drugs due to its ability to inhibit critical cellular processes.
  2. Biochemical Studies: Useful in studying protein interactions involving tubulin or heat shock proteins.
  3. Chemical Biology: Can serve as a probe for investigating cellular mechanisms related to stress responses and apoptosis.
Synthetic Methodologies and Analogue Design

Multi-Step Organic Synthesis Optimization

The synthesis of 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide follows a meticulously optimized three-step sequence, ensuring high purity (>95%) and reproducible yields (72–85%) [1].

Quinoxaline Amine Preparation via Cyclocondensation

6-Aminoquinoxaline serves as the foundational amine precursor, synthesized through ortho-phenylenediamine cyclocondensation with glyoxal under acidic catalysis (acetic acid, pH 4–5). Nitration at position 6 using potassium nitrate/sulfuric acid introduces the nitro group, followed by reduction with iron powder in ethanolic HCl to yield the amine [1] [7]. Key parameters include:

  • Temperature control: Maintaining 40–45°C during nitration prevents di-nitration byproducts.
  • Catalyst selection: Pd/C (10%) for catalytic hydrogenation as an alternative to iron reduction enhances atom economy (yield: 88% vs. 72%) [7].
  • Purification: Recrystallization from ethanol/water (3:1) achieves >99% purity, critical for downstream reactions [1].

Table 1: Optimization of 6-Aminoquinoxaline Synthesis

StepReagentsConditionsYield (%)Purity (%)
CyclocondensationGlyoxal, AcOH80°C, 2 h9295
NitrationKNO₃, H₂SO₄0–5°C, 4 h7890
ReductionFe powder, EtOH/HClReflux, 3 h7285
Reduction (Alt)H₂, Pd/C (10%)25°C, 50 psi, 2 h8898

Benzoyl Chloride Activation Using Thionyl Chloride

3,4,5-Trimethoxybenzoic acid undergoes chlorination via reflux with thionyl chloride (SOCl₂, 3 eq) at 60°C for 4 hours. Solvent-free conditions minimize hydrolysis side products [1]. Critical process controls include:

  • Reaction monitoring: FTIR confirms completion upon disappearance of C=O stretch at 1680 cm⁻¹ (carboxylic acid) and emergence at 1750 cm⁻¹ (acyl chloride).
  • Purification: Vacuum distillation removes excess SOCl₂, with the product stabilized in anhydrous dichloromethane (DCM) for immediate use [1] [8].
  • Quality metrics: Residual solvents <50 ppm (validated via GC-MS), and acyl chloride purity >98% (titration) [1].

Table 2: Quality Control Parameters for Benzoyl Chloride Activation

ParameterSpecificationAnalytical Method
Residual SOCl₂<100 ppmGC-MS
Acid Chloride Purity≥98%Titration
Solvent Content<50 ppm (DCM)Headspace GC

Amide Coupling Reaction Parameters and Solvent Selection

The final step involves nucleophilic acyl substitution between 3,4,5-trimethoxybenzoyl chloride and 6-aminoquinoxaline. Optimized conditions use anhydrous DCM as the solvent, triethylamine (TEA, 1.5 eq) as the base, and a temperature of 0–5°C to suppress quinoxaline dimerization [1] [7]. Key findings:

  • Solvent selection: DCM outperforms THF or DMF due to superior amine solubility and minimal water content (Karl Fischer: <30 ppm).
  • Stoichiometry: Acyl chloride:amine ratio of 1:1.2 prevents unreacted amine contamination.
  • Workup: Cold water quenching followed by silica gel chromatography (ethyl acetate/hexane) yields crystalline product (mp 198–200°C) [1] [8].
  • Yield enhancement: 85% achieved via dropwise addition of acyl chloride over 30 minutes [1].

Structure-Activity Relationship (SAR)-Driven Analog Design

Methoxy Group Modifications and Bioisosteric Replacements

The 3,4,5-trimethoxybenzamide moiety is critical for tubulin binding, with SAR studies revealing:

  • Demethylation: Removing one methoxy (e.g., 4-hydroxy-3,5-dimethoxy analog) reduces tubulin polymerization inhibition by 15-fold (IC₅₀: 132 µM vs. 8.84 µM) [1] [7].
  • Bioisosteres: Replacing meta-methoxy with methylenedioxy (e.g., 3,4-methylenedioxy-5-methoxy) maintains planar conformation but decreases EGFR affinity (IC₅₀: 68 nM vs. 39 nM) due to altered hydrophobic interactions [1] [4].
  • Electron-withdrawing groups: Nitro or cyano substitutions at position 4 disrupt π-stacking with tubulin’s Thr179, abolishing activity [7].

Table 3: Impact of Methoxy Modifications on Biological Activity

ModificationTubulin IC₅₀ (µM)EGFR IC₅₀ (nM)Cytotoxicity (MCF-7 IC₅₀, µM)
3,4,5-Trimethoxy (Parent)8.84391.65
4-Hydroxy-3,5-dimethoxy13210524.8
3,4-Methylenedioxy-5-methoxy11.2682.98
3,4,5-Trinitro>100>500>100

Quinoxaline Ring Substitution Patterns

Quinoxaline modifications directly influence DNA intercalation and kinase inhibition:

  • Electron-donating groups: 7-Methoxyquinoxaline enhances DNA affinity (Kd: 1.2 µM vs. 3.5 µM for parent) but reduces solubility (logP: 3.1 vs. 2.1) [4] [6].
  • Halogenation: 2-Bromoquinoxaline derivatives exhibit dual EGFR/DNA targeting, with Br forming a salt bridge with tubulin’s Cys241 (IC₅₀: 6.2 µM) [1] [4].
  • Ring fusion: Imidazo[4,5-g]quinoxalines improve caspase-3 activation (1.8-fold vs. parent) but increase hepatotoxicity risks [4].

Linker Group Variations and Conformational Constraints

The amide linker’s geometry dictates binding mode adaptability:

  • Amide-to-ester conversion: Reduces tubulin activity (IC₅₀: >50 µM) due to loss of H-bond donation to Lys721-EGFR [1] [7].
  • Rigidification: Introducing trans-propenamide linker mimics CA-4 analogs, enhancing tubulin binding (IC₅₀: 1.36 µM) but limiting EGFR inhibition [2] [7].
  • Reverse amides: N-quinoxaline-3,4,5-trimethoxybenzamide shows 100-fold lower potency due to steric clash with EGFR’s Leu694 [1].

Hybrid Molecular Architectures Incorporating Dual Pharmacophores

EGFR-Tubulin Dual Inhibitor Hybrid Scaffolds

Rational hybridization strategies leverage synergistic targeting:

  • Triazoloquinoxaline-chalcone systems: Conjugating triazolo[4,3-a]quinoxaline with chalcone enables dual EGFR/tubulin inhibition (e.g., compound 7g: EGFR IC₅₀ = 0.083 µM; tubulin IC₅₀ = 8.4 µM). Docking confirms chalcone binding at tubulin’s colchicine site while triazoloquinoxaline occupies EGFR’s ATP pocket [7].
  • PEG-PCL nanodiamond formulations: Enhance solubility of hybrid scaffolds (e.g., compound 6), reducing IC₅₀ against MDA-MB-231 cells by 3.48-fold via sustained release [2].
  • Molecular docking validation: Hybrids adopt a 35° dihedral angle between benzamide and quinoxaline planes, optimizing simultaneous engagement of both targets [1] [5].

DNA-Intercalating Hybrid Conjugates

Quinoxaline’s planar geometry facilitates DNA targeting:

  • Quinomycin-inspired hybrids: Incorporating bis-quinoxaline motifs (e.g., echinomycin analogs) enables bis-intercalation at CG-rich sequences, suppressing Notch pathway genes in pancreatic cancer stem cells [4].
  • Acridine-quinoxaline fusions: Enhance topoisomerase II poisoning, with in vivo tumor burden reduction by 62% (vs. 38% for monotherapy) [4] [6].
  • Copper(II) complexes: Quinoxaline-benzamide-Cu(II) conjugates induce ROS-mediated DNA cleavage, potentiating doxorubicin in MDR cells [4].

Caspase-Inhibiting Heterocyclic Hybrids

Pro-apoptotic hybrids target caspase activation pathways:

  • Triazolo[4,3-a]quinoxaline-amide hybrids: Induce mitochondrial apoptosis via caspase-3 activation (7.5–75% at 10 µM), with ΔΨm dissipation (62%) and ROS reduction (48%) in A549 cells [1] [7].
  • Quinoxaline-isoselenourea conjugates: Synergize with paclitaxel (CI = 0.3) in triple-negative breast cancer, enhancing caspase-8 extrinsic pathway activation [4].
  • Heterocyclic prodrugs: Masking methoxys as acetoxys reduces logP (1.4 vs. 2.1) and amplifies caspase-3 cleavage in vivo [1].

Properties

Product Name

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

IUPAC Name

3,4,5-trimethoxy-N-quinoxalin-6-ylbenzamide

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22)

InChI Key

XNEOJBNLNZOWIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NC=CN=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.